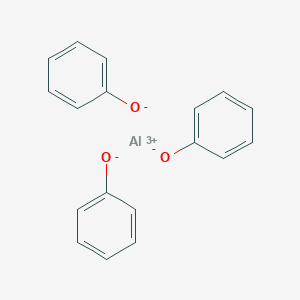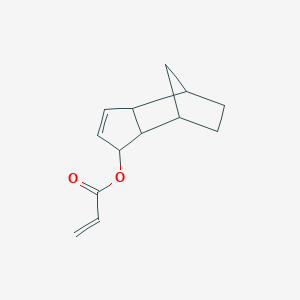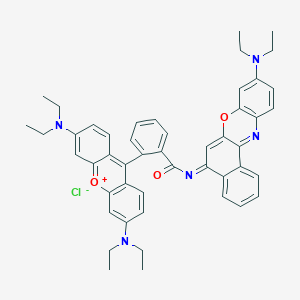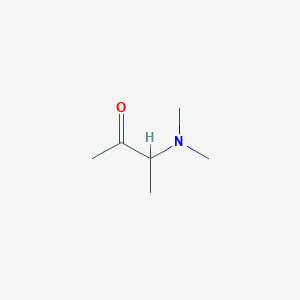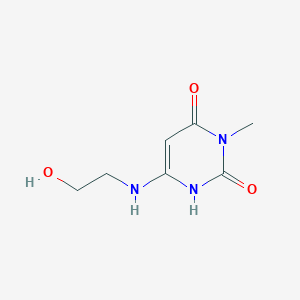
Manganese tungsten oxide (MnWO4)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganese tungstate (MnWO4) is a compound that has been widely studied due to its outstanding magnetic, catalytic, and sensing features . It is synthesized by the hydrothermal method and characterized by many physicochemical techniques .
Synthesis Analysis
MnWO4 can be synthesized by a hydrothermal method . The synthesis involves subtle tuning of the reaction temperature and reaction time to produce MnWO4 nanostructures of different aspect ratios . Another method involves using a combination of MnCl2 and Na2WO4·2H2O as precursors, with water as the sole solvent for dissolution .Molecular Structure Analysis
The X-ray diffraction pattern (XRD) confirms the formation of the single-phase MnWO4 crystallizing in a monoclinic system . Scanning electron microscopy (SEM) shows a homogeneous grain distribution of the powder .Chemical Reactions Analysis
The photo-electrochemical properties of MnWO4 are investigated using cyclic voltammetry, chrono-amperometry, galvanostatic charge/discharge, and electrochemical impedance spectroscopy (EIS). The results indicate n-type conduction with a flat band potential of -0.41 V SCE .Physical And Chemical Properties Analysis
The optical measurements of MnWO4 indicate the existence of one direct optical transition and two indirect ones with an Urbach energy tail of 276.82 meV . The textural study gives a specific surface area of 23 m2g-1 . The electrical conductivity follows an exponential law, characteristic of a non-degenerate semiconducting with an activation energy of 70 meV .Aplicaciones Científicas De Investigación
Charge-Storage Applications
Manganese tungstate nanostructures have been synthesized for enhanced charge-storage applications . The size-controlled nanostructures are used as the electrode material for supercapacitors . The samples showed good charge-storage properties with the highest values of specific capacitance being 455.07 and 239.07 F g −1 at 2 mV s −1 and 1 A g −1, respectively . The corresponding sample further showed an appreciable capacitance retention of ∼94% even after 10,000 long charge–discharge cycles, indicating a high electrochemical stability of the electrode .
Magnetic Features
Manganese tungstate has been widely studied due to its outstanding magnetic features . It has excellent thermal stability and high energy transfer efficiency from tungsten ions to activator ions .
Catalytic Features
Manganese tungstate is known for its catalytic features . It can be used in various chemical reactions to speed up the process without being consumed in the reaction itself .
Sensing Features
Manganese tungstate has sensing features . It can be used in the development of sensors for detecting various physical or chemical parameters .
Doping with Rare Earth and Metal Ions
Manganese tungstate crystal is a suitable parent material for doping rare earth and metal ions . The energy transfer between 4f-4f shells generates rare earth and metal ions .
Electrochemical Energy Storage and Conversion Systems
Manganese tungstate can be used in electrochemical energy storage and conversion systems . It can store electrical energy and convert it into other forms of energy when needed .
Mecanismo De Acción
Propiedades
IUPAC Name |
dioxido(dioxo)tungsten;manganese(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mn.4O.W/q+2;;;2*-1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLHSBRULQUYOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][W](=O)(=O)[O-].[Mn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MnO4W |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Manganese tungsten oxide (MnWO4) | |
CAS RN |
14177-46-9 |
Source


|
| Record name | Manganese tungsten oxide (MnWO4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014177469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese tungsten oxide (MnWO4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

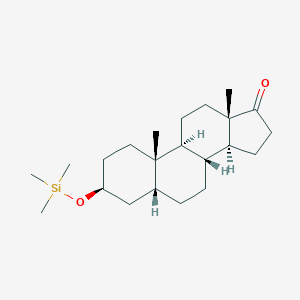
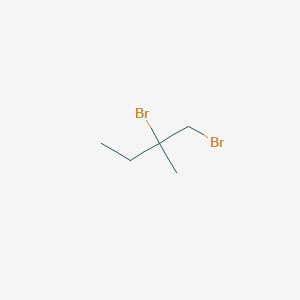
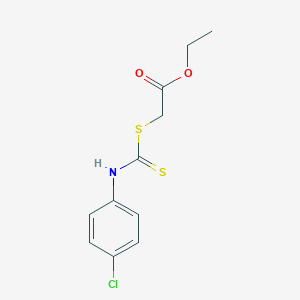
![N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]octadecanamide](/img/structure/B78507.png)
